molecular formula C18H15F3N2O3 B2953994 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034206-87-4

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2953994
CAS RN: 2034206-87-4
M. Wt: 364.324
InChI Key: AALVDQDEPOMHJX-UHFFFAOYSA-N
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Description

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds have been shown to have anti-tumor activities . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Antibacterial Activity

Benzofuran compounds have been found to have antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Activity

Benzofuran compounds have been shown to have anti-oxidative activities . This suggests that they could be used in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Activity

Some benzofuran compounds have been found to have anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Synthesis of Complex Benzofuran Derivatives

Complex benzofuran derivatives are constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Construction of Benzofuran Rings

A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Source of Natural Drugs

Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Mechanism of Action

Future Directions

Given the strong biological activities of benzofuran compounds and their potential as natural drug lead compounds, future research will likely continue to explore their synthesis, properties, and applications .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-25-15(14-8-11-4-2-3-5-13(11)26-14)10-23-17(24)12-6-7-16(22-9-12)18(19,20)21/h2-9,15H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALVDQDEPOMHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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